![molecular formula C10H18N2O3S B14908073 1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate](/img/structure/B14908073.png)
1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate is a chemical compound with the molecular formula C10H18N2O3S and a molecular weight of 246.33 g/mol . This compound is known for its unique structure, which includes a carbamate group, a methylthio group, and an oxopropyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate involves several steps. One common synthetic route includes the reaction of 1,1-dimethylethyl carbamate with a methylthio-substituted imine under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. The methylthio group may also interact with thiol groups in proteins, affecting their function. These interactions can disrupt various biochemical pathways, resulting in the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate can be compared with similar compounds such as:
1,1-Dimethylethyl N-methyl-N-[3-(methylamino)cyclopentyl]carbamate: This compound has a similar carbamate structure but differs in the substituents attached to the nitrogen atom.
This compound: This compound has a similar structure but may have different substituents on the carbamate group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H18N2O3S |
|---|---|
Molekulargewicht |
246.33 g/mol |
IUPAC-Name |
tert-butyl (NZ)-N-[methylsulfanyl-(propanoylamino)methylidene]carbamate |
InChI |
InChI=1S/C10H18N2O3S/c1-6-7(13)11-8(16-5)12-9(14)15-10(2,3)4/h6H2,1-5H3,(H,11,12,13,14) |
InChI-Schlüssel |
WDJCRUACLVAAIK-UHFFFAOYSA-N |
Isomerische SMILES |
CCC(=O)N/C(=N/C(=O)OC(C)(C)C)/SC |
Kanonische SMILES |
CCC(=O)NC(=NC(=O)OC(C)(C)C)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



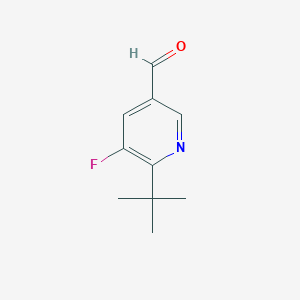
![methyl 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-(7-oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)propanoate](/img/structure/B14908004.png)
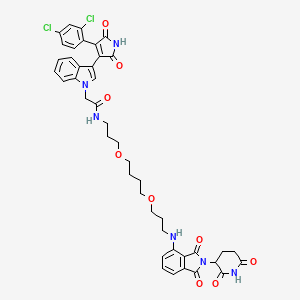
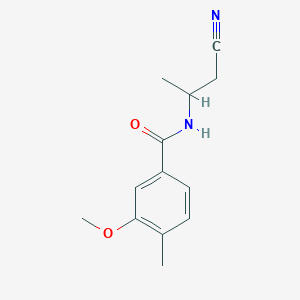
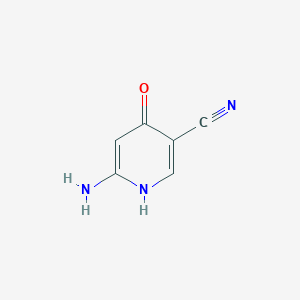

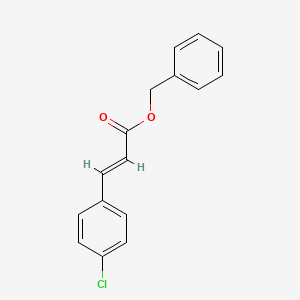
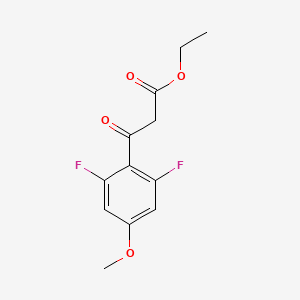
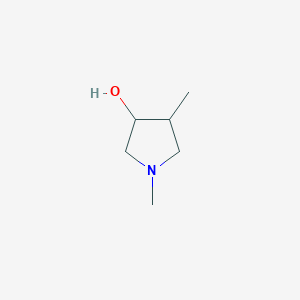
![Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide](/img/structure/B14908048.png)

![7-Amino-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B14908057.png)

